molecular formula C18H27NO3 B4146582 2-(4-tert-butylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)propanamide

2-(4-tert-butylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)propanamide

Cat. No.: B4146582
M. Wt: 305.4 g/mol
InChI Key: KIRMYYLJPZYICS-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a tert-butylphenoxy group and a tetrahydrofuran ring attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)propanamide typically involves the following steps:

    Formation of the tert-butylphenoxy intermediate: This can be achieved by reacting 4-tert-butylphenol with an appropriate halogenating agent to introduce a leaving group, followed by nucleophilic substitution with a suitable nucleophile.

    Attachment of the tetrahydrofuran ring: The tetrahydrofuran ring can be introduced through a ring-opening reaction with a suitable electrophile.

    Formation of the propanamide backbone: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative such as an acid chloride or an ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an alkane.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound might be used in the production of specialty chemicals, polymers, or materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)-N-methylpropanamide: Similar structure but lacks the tetrahydrofuran ring.

    2-(4-tert-butylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide: Similar structure but has an acetamide backbone instead of a propanamide backbone.

    4-tert-butylphenoxyacetic acid: Similar structure but has a carboxylic acid group instead of an amide group.

Uniqueness

2-(4-tert-butylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)propanamide is unique due to the presence of both the tert-butylphenoxy group and the tetrahydrofuran ring, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-13(17(20)19-12-16-6-5-11-21-16)22-15-9-7-14(8-10-15)18(2,3)4/h7-10,13,16H,5-6,11-12H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRMYYLJPZYICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCCO1)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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